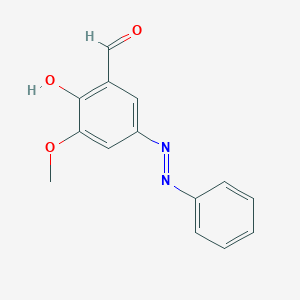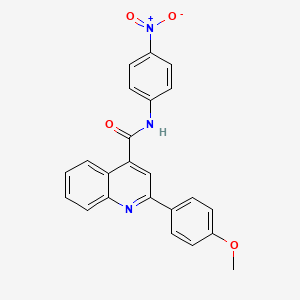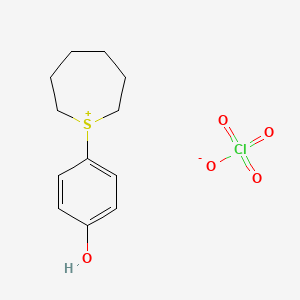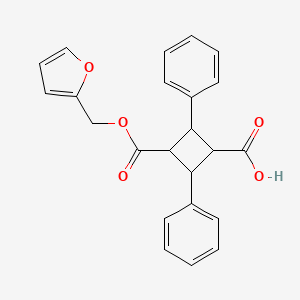
2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 2-(4-METHOXYPHENOXY)ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological properties and are often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives typically involves the condensation of aniline with acetone in the presence of a catalyst. For instance, metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts have been used to achieve high yields . The reaction conditions often include microwave-assisted hydrothermal methods to enhance efficiency and yield.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalytic systems is preferred due to their scalability and reduced environmental impact compared to homogeneous catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial, antidiabetic, and anti-inflammatory properties.
Medicine: Investigated for its role as a lipid peroxidation inhibitor and potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit lipid peroxidation by scavenging free radicals and interacting with cellular pathways involved in oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in rubber technologies.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar applications.
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl (4-chlorophenoxy)acetate: A closely related compound with potential pharmacological applications.
Eigenschaften
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(4-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-12-21(2,3)22-19-10-9-17(11-18(14)19)26-20(23)13-25-16-7-5-15(24-4)6-8-16/h5-12,22H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINWBLXVGXTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4970693.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4970733.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)

![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)



![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)

